N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-2-27(23,24)21-8-7-13-3-5-16(9-15(13)11-21)20-19(22)14-4-6-17-18(10-14)26-12-25-17/h3-6,9-10H,2,7-8,11-12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBNKGLWGCEZGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide involves multiple steps:
Formation of the Tetrahydroisoquinoline Core: : This can be achieved through the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamines in the presence of a Lewis acid like phosphorus oxychloride.
Introduction of the Ethylsulfonyl Group: : Sulfonylation of the isoquinoline core using ethyl sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Benzo[d][1,3]dioxole Moiety: : This involves the coupling of a suitable benzo[d][1,3]dioxole derivative through amide bond formation, typically using EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) as a coupling reagent.
Industrial Production Methods
For industrial-scale production, optimizing reaction conditions to achieve high yields and purity is crucial. This often involves:
Automated Batch Reactors: : To precisely control temperature and reaction time.
Advanced Purification Techniques: : Like recrystallization, column chromatography, and HPLC (high-performance liquid chromatography).
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The synthesis of this compound can be rationalized through sequential coupling and functionalization steps derived from related heterocyclic systems:
Final Coupling
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The benzo[d] dioxole-5-carboxamide and tetrahydroisoquinoline sulfonamide are linked via amide bond formation or nucleophilic aromatic substitution under optimized conditions .
Functional Group Reactivity
The compound exhibits distinct reactivity patterns based on its structural motifs:
Stereochemical Control
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Asymmetric hydrogenation (e.g., Noyori-type catalysts) can induce enantioselectivity in the tetrahydroisoquinoline moiety, critical for biological activity .
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Diastereoselective resolution improves purity (>99% ee) in final products .
Stability Studies
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Thermal stability : Degrades above 200°C, forming sulfonic acid and CO₂ .
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Photostability : Benzo[d] dioxole shows UV-induced ring-opening at λ < 300 nm.
Comparative Reaction Yields
Data extrapolated from analogous syntheses :
| Step | Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Benzo[d] dioxole activation | Pd(OAc)₂, PPh₃, K₂CO₃ | 78 | 95 |
| Carboxamide coupling | EDCl, HOBt, DIPEA | 85 | 98 |
| Sulfonylation | EtSO₂Cl, pyridine | 92 | 97 |
| Final coupling | HATU, DMF | 68 | 94 |
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide can serve as a lead compound in the development of new therapeutic agents. Its structure allows for the exploration of structure-activity relationships (SAR), which is crucial in drug design.
Potential Therapeutic Areas
- Neuropharmacology : The tetrahydroisoquinoline structure is known for its neuroactive properties, suggesting potential applications in treating neurological disorders.
- Anti-inflammatory Agents : Initial studies indicate that derivatives may exhibit anti-inflammatory effects by modulating specific biochemical pathways.
Research has suggested that the compound may possess various bioactive properties:
- Enzyme Inhibition : The compound could inhibit specific enzymes involved in disease pathways.
- Receptor Binding Affinity : Its structural components may allow it to bind effectively to biological receptors.
Industrial Applications
In industrial settings, derivatives of this compound can be utilized as intermediates in the synthesis of more complex molecules. This includes applications in pharmaceuticals and agrochemicals.
Pharmacological Studies
Recent pharmacological studies have highlighted the potential of this compound in treating autoimmune diseases. One notable study demonstrated that related tetrahydroisoquinoline derivatives could effectively modulate immune responses in mouse models of rheumatoid arthritis, leading to a significant reduction in disease severity when administered at optimized doses.
Summary of Findings
| Study Focus | Outcome |
|---|---|
| Autoimmune Disease Models | Significant reduction in disease severity |
| Enzyme Inhibition | Potential inhibition of key inflammatory enzymes |
Bioavailability and Pharmacokinetics
Pharmacokinetic studies have indicated favorable bioavailability for compounds related to this structure. For example, one study reported an oral bioavailability of approximately 48% in mice and 32% in rats for structurally similar compounds. This suggests that this compound could be a viable candidate for further development as an oral therapeutic agent.
Mechanism of Action
The exact mechanism of action would depend on its specific application. Generally, such compounds may act through:
Receptor Binding: : Mimicking or blocking natural ligands to modulate receptor activity.
Enzyme Inhibition: : Binding to enzyme active sites, altering catalytic activities.
Pathway Modulation: : Affecting signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Unique Aspects
What sets N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide apart is its unique combination of functional groups, which might offer distinct binding properties or biological activities compared to structurally similar compounds.
Similar Compounds
Tetrahydroisoquinoline Derivatives: : Known for their roles in neuropharmacology and as enzyme inhibitors.
Benzodioxole Containing Compounds: : Often explored for their bioactivity in antimicrobial and anticancer research.
Sulfonamide Derivatives: : Widely used in medicinal chemistry for their antibiotic properties.
Biological Activity
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a complex structure characterized by:
- Tetrahydroisoquinoline core : Known for its diverse pharmacological properties.
- Ethylsulfonyl group : This moiety enhances the compound's reactivity and potential biological interactions.
- Benzo[d][1,3]dioxole ring : This structure is often associated with various biological activities.
The molecular formula is with a molecular weight of approximately 440.5 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group mimics natural substrates, allowing it to inhibit enzyme activity effectively. This inhibition can disrupt metabolic pathways associated with diseases such as diabetes and cancer .
Antidiabetic Properties
Research has indicated that derivatives of benzodioxole, similar to this compound, exhibit significant inhibitory effects on α-amylase. For instance:
- In vitro studies demonstrated that certain related compounds achieved IC50 values as low as 0.68 µM against α-amylase, indicating strong potential for managing blood glucose levels .
- In vivo studies showed that a similar compound reduced blood glucose levels in diabetic mice from 252.2 mg/dL to 173.8 mg/dL after treatment .
Anticancer Activity
The compound's structural features suggest potential anticancer properties:
- Cytotoxicity assays have indicated that related benzodioxole derivatives exhibit significant activity against various cancer cell lines while showing minimal toxicity to normal cells .
- A study reported that certain derivatives demonstrated IC50 values ranging from 26 to 65 µM against multiple cancer types .
Study on Benzodioxole Derivatives
A recent study synthesized several benzodioxole carboxamide derivatives and evaluated their biological activities:
- Characterization : The compounds were characterized using HRMS and NMR techniques.
- Efficacy : The study found that compounds with structural similarities to this compound showed promising results in both in vitro and in vivo models .
Comparative Analysis of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide, and how can computational methods enhance reaction efficiency?
- Methodology : Begin with retrosynthetic analysis to identify key intermediates (e.g., tetrahydroisoquinoline and benzodioxole-carboxamide precursors). Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error approaches. ICReDD’s integrated computational-experimental framework can guide optimization by coupling reaction path searches with experimental validation to minimize time and resource expenditure . Statistical experimental design (e.g., factorial or response surface methodology) further refines conditions like temperature, solvent, and catalyst loading .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?
- Methodology : Prioritize high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY/HSQC) for structural elucidation. For spectral contradictions (e.g., overlapping signals), employ variable-temperature NMR or solvent-dependent studies. Cross-validate with IR spectroscopy for functional groups (e.g., sulfonyl, carboxamide) and X-ray crystallography for absolute configuration if crystalline .
Q. What are the solubility and stability profiles of this compound under varying experimental conditions?
- Methodology : Conduct solubility studies using HPLC or UV-Vis spectroscopy in solvents of increasing polarity (e.g., DMSO, water, ethanol). For stability, perform accelerated degradation studies under stress conditions (heat, light, pH extremes) monitored via LC-MS. Use Arrhenius kinetics to extrapolate shelf-life predictions under standard storage conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophoric elements of this compound?
- Methodology : Synthesize analogs with systematic modifications (e.g., sulfonyl group replacement, benzodioxole ring substitution). Employ molecular docking and MD simulations to predict binding affinities to target proteins (e.g., enzymes or receptors). Validate hypotheses using in vitro assays (e.g., enzyme inhibition, cellular uptake) and correlate experimental results with computational predictions to identify critical functional groups .
Q. What strategies mitigate contradictions in experimental data when optimizing reaction yields or biological activity?
- Methodology : Apply Bayesian statistical models to reconcile discrepancies between computational predictions and empirical results. For example, if a predicted high-yield condition underperforms experimentally, re-evaluate solvent effects or side reactions using in situ monitoring (e.g., ReactIR). Cross-disciplinary frameworks, such as those from contested methodologies in territorial research, emphasize iterative feedback loops between theory and experimentation .
Q. How can advanced separation technologies (e.g., membrane-based systems) improve purification of this compound from complex reaction mixtures?
- Methodology : Utilize membrane filtration (e.g., nanofiltration) or chromatographic techniques (HPLC, SFC) tailored to the compound’s hydrophobicity and charge. Optimize parameters (pore size, solvent gradient) using design-of-experiments (DoE) principles. Reference CRDC subclass RDF2050104 for innovations in separation technologies, such as hybrid membrane-crystallization systems .
Q. What computational tools are most effective for simulating the compound’s reactivity in heterogeneous catalytic systems?
- Methodology : Employ density functional theory (DFT) for surface adsorption studies on catalysts (e.g., Pd/C, zeolites). Use software like Gaussian or VASP to model reaction mechanisms and transition states. Validate with in situ spectroscopic techniques (e.g., XAS, TEM) to confirm catalytic intermediates. Integrate machine learning for high-throughput screening of catalyst libraries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
